(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4300,3,7]nonane-3-carboxylic acid hydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tricyclic core, followed by the introduction of the carboxylic acid group and the hydrochloride salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as reactive crystallization and controlled addition of reagents are employed to scale up the production while maintaining the desired chemical properties.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid
- (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid methyl ester
Comparison: Compared to its similar compounds, (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride is unique due to the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
The compound (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride , with CAS number 1955474-04-0, is a bicyclic azabicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C11H18ClNO2 with a molecular weight of 231.72 g/mol. The stereochemistry of the compound is critical as it influences its biological interactions and pharmacological effects.
Structural Characteristics
Property | Details |
---|---|
Molecular Formula | C11H18ClNO2 |
Molecular Weight | 231.72 g/mol |
CAS Number | 1955474-04-0 |
Stereochemistry | (1R,3R,6S,7R) |
Biological Activity
Research indicates that compounds with similar structures to (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid exhibit a variety of biological activities:
Pharmacological Properties
- Neuroactivity : Compounds in this class have been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Analgesic Effects : Similar azabicyclic compounds have demonstrated pain-relieving properties in various models.
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal activities.
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific receptors in the central nervous system (CNS) and peripheral systems. This interaction can modulate neurotransmitter release or inhibit specific enzymes involved in metabolic pathways.
Synthesis Methods
The synthesis of (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid can be achieved through several organic reactions:
- Cyclization Reactions : Utilizing appropriate precursors to form the bicyclic structure.
- Functional Group Modifications : Altering functional groups to enhance biological activity or pharmacokinetic properties.
Synthesis Overview
Step | Description |
---|---|
Step 1 | Preparation of the bicyclic precursor |
Step 2 | Cyclization to form the azabicyclic structure |
Step 3 | Functionalization to introduce carboxylic acid |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Neuropharmacology Study : A study reported that a derivative of this compound exhibited significant neuroprotective effects in models of neurodegeneration.
- Pain Management Research : Clinical trials indicated that similar azabicyclic compounds provided effective analgesia in patients with chronic pain conditions.
- Antimicrobial Testing : Laboratory tests showed promising results against various bacterial strains, suggesting potential for development as an antimicrobial agent.
Summary of Findings
Study Focus | Key Findings |
---|---|
Neuropharmacology | Neuroprotective effects observed |
Pain Management | Effective analgesia reported |
Antimicrobial Activity | Promising activity against bacterial strains |
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9-6-12-11(8(13)14)5-7(9)3-4-10(9,11)2;/h7,12H,3-6H2,1-2H3,(H,13,14);1H/t7-,9+,10-,11+;/m1./s1 |
InChI Key |
WFGHBHVLBNVBLS-PCFYWRFOSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@]1(CN[C@@]2(C3)C(=O)O)C.Cl |
Canonical SMILES |
CC12CCC3C1(CNC2(C3)C(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.